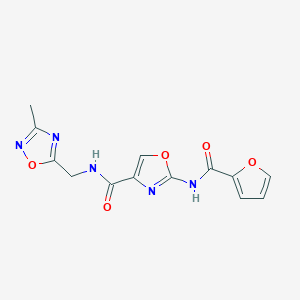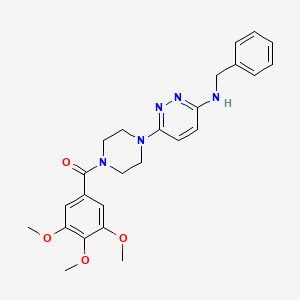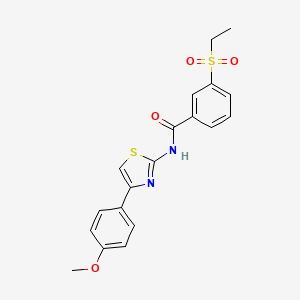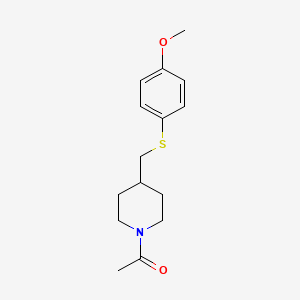
2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a derivative of indane-1,3-dione, which is a scaffold for various chemical reactions and has been used in the synthesis of numerous heterocyclic compounds. Although the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the indane-1,3-dione core have been synthesized and studied, indicating the versatility and reactivity of this chemical structure.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including diazotization, coupling, and metallization, as seen in the synthesis of nickel(II) and copper(II) complexes with hydrazone chelating ligands derived from a similar indane-1,3-dione structure . Another example is the synthesis of a pyrazole derivative by reacting a pyrazole carbaldehyde with indane-1,3-dione in the presence of pyridine . These methods suggest that the synthesis of 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione could potentially involve similar steps, such as condensation reactions with appropriate precursors.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the indane-1,3-dione core.
Chemical Reactions Analysis
Indane-1,3-dione derivatives participate in a variety of chemical reactions. For instance, the reaction of a dithiazolylidene derivative with primary and secondary alkylamines leads to the formation of compounds with different yields and structures, depending on the type of amine used . This demonstrates the reactivity of the indane-1,3-dione core and its potential to undergo nucleophilic addition reactions, which could be relevant for the synthesis and functionalization of 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of indane-1,3-dione derivatives can be inferred from their thermal and spectral characteristics. The thermal stability of metal complexes derived from similar ligands has been studied using thermogravimetric analysis, revealing information about their decomposition patterns and stability . The absorption properties of these compounds have also been evaluated, which could be indicative of the electronic structure and potential applications in materials science .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, a related derivative, was synthesized and structurally characterized. This synthesis involved the reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione, with analysis including IR, 1H NMR, 13C NMR, and GC-MS spectral analysis (Asiri & Khan, 2011).
Biological Activities and Potential Applications
- Anticoagulant Agents : Synthesized derivatives of indane-1,3-dione, including 2-substituted variants, were investigated for their anticoagulant properties. Among these, 2-[4-(methyl-sulfanyl)phenyl]indane-1,3-dione showed significant prothrombin time, comparable to the drug anisindione (Mitka et al., 2009).
- Leishmanicidal and Cytotoxic Activities : Certain 2-arylidene indan-1,3-diones demonstrated notable leishmanicidal and cytotoxic activities. For instance, compounds 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione and 4-[(1,3-dioxo-1H-inden-2(3H)-ylidene)methyl]benzonitrile were particularly effective against leukemia cell lines (de Souza et al., 2021).
Advanced Material Applications
- Electron Acceptors in Solar Cells : A compound comprising dibenzosilole and 1,3-indanedione building blocks was synthesized, exhibiting high solubility, thermal stability, and matching energy levels with poly(3-hexylthiophene). This compound demonstrated potential as an efficient non-fullerene electron acceptor in bulk-heterojunction solar cells (Patil et al., 2015).
Versatility of Indane-1,3-dione Derivatives
Indane-1,3-dione and its derivatives are versatile in various applications, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization. This review provides an overview of the chemical reactions to access indane-1,3-dione and its common derivatives, along with their diverse applications, highlighting the compound's versatility (Pigot et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-2-(6-methyl-1H-benzimidazol-2-yl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-9-6-7-12-13(8-9)19-17(18-12)14-15(20)10-4-2-3-5-11(10)16(14)21/h2-8,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOEHGBYMFJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145558 |
Source


|
| Record name | 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63786-63-0 |
Source


|
| Record name | 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)
![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)
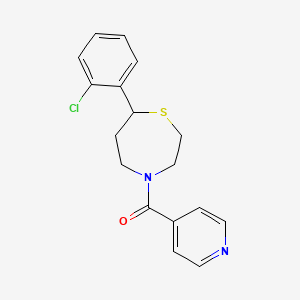
![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)
![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)
